2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is an organic compound that features a naphthalene ring, a pyrrolidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of naphthalene derivatives with pyrrolidine-2,5-dione under specific conditions to form the intermediate compound. This intermediate is then reacted with thiobenzoic acid to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like bismuth nitrate pentahydrate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-1-sulfonic acid share structural similarities.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-dione and N-methylpyrrolidine have similar core structures.
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 2-hydroxybenzoic acid are structurally related.
Uniqueness
2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is unique due to its combination of a naphthalene ring, a pyrrolidine ring, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c23-19-12-18(27-17-11-4-3-9-15(17)21(25)26)20(24)22(19)16-10-5-7-13-6-1-2-8-14(13)16/h1-11,18H,12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZQVWGFWHPFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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